molecular formula C23H22N6O2 B2604695 3-(furan-2-yl)-6-[4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]pyridazine CAS No. 1207044-85-6

3-(furan-2-yl)-6-[4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]pyridazine

Cat. No.: B2604695
CAS No.: 1207044-85-6
M. Wt: 414.469
InChI Key: GIYHMDJQLYLWLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(furan-2-yl)-6-[4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]pyridazine is a complex organic compound that features a pyridazine ring substituted with furan and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(furan-2-yl)-6-[4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]pyridazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole and furan intermediates, followed by their coupling with the pyridazine core. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(furan-2-yl)-6-[4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]pyridazine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: The pyrazole ring can be reduced under hydrogenation conditions.

    Substitution: The pyridazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyridazine derivatives.

Scientific Research Applications

3-(furan-2-yl)-6-[4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]pyridazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in drug discovery.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(furan-2-yl)-6-[4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(furan-2-yl)propenoic acid: A simpler furan derivative with different reactivity.

    1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine: A related pyrazole compound with distinct biological activity.

    Substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl) (piperazin-1-yl)methanone derivatives: Compounds with similar structural motifs but different applications.

Uniqueness

3-(furan-2-yl)-6-[4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]pyridazine is unique due to its combination of furan, pyrazole, and pyridazine rings, which confer specific chemical and biological properties. This makes it a versatile compound for various research and industrial applications.

Properties

IUPAC Name

[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-(2-methyl-5-phenylpyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O2/c1-27-20(16-19(26-27)17-6-3-2-4-7-17)23(30)29-13-11-28(12-14-29)22-10-9-18(24-25-22)21-8-5-15-31-21/h2-10,15-16H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIYHMDJQLYLWLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=NN=C(C=C4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.